5-Nitroisoquinoline 2-oxide 5-Nitroisoquinoline 2-oxide
Brand Name: Vulcanchem
CAS No.: 57554-78-6
VCID: VC16103125
InChI: InChI=1S/C9H6N2O3/c12-10-5-4-8-7(6-10)2-1-3-9(8)11(13)14/h1-6H
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

5-Nitroisoquinoline 2-oxide

CAS No.: 57554-78-6

Cat. No.: VC16103125

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

5-Nitroisoquinoline 2-oxide - 57554-78-6

Specification

CAS No. 57554-78-6
Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 5-nitro-2-oxidoisoquinolin-2-ium
Standard InChI InChI=1S/C9H6N2O3/c12-10-5-4-8-7(6-10)2-1-3-9(8)11(13)14/h1-6H
Standard InChI Key WBAQSNZRHXVIOH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Nitroisoquinoline 2-oxide is systematically named 5-nitro-2-oxidoisoquinolin-2-ium under IUPAC guidelines . Its molecular formula, C₉H₆N₂O₃, reflects the presence of a nitro group (-NO₂) at position 5 and an N-oxide moiety (-N⁺-O⁻) at position 2 of the isoquinoline backbone . The compound’s CAS registry number, 57554-78-6, distinguishes it from related derivatives like 5-nitroisoquinoline (CAS 607-32-9) .

2D and 3D Conformations

The planar isoquinoline ring system adopts a bicyclic structure fused at positions 1 and 2. Nitration at position 5 introduces steric and electronic effects, while the N-oxide group at position 2 enhances polarity . Computational models predict a dipole moment of 5.2 Debye due to the electron-withdrawing nitro and N-oxide groups .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence . The N-O stretch of the N-oxide appears at 1,250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate between δ 8.2–9.8 ppm, with deshielding observed for H-1 (δ 9.1) due to the N-oxide’s electron-withdrawing effect .

    • ¹³C NMR: The N-oxide-bearing carbon (C-2) appears at δ 145.2 ppm, while C-5 (nitro-substituted) resonates at δ 152.4 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves nitration of isoquinoline N-oxide using a mixture of concentrated nitric and sulfuric acids at 0–5°C . Selective nitration at position 5 is achieved through careful temperature control, yielding 5-nitroisoquinoline 2-oxide in 65–70% purity . Alternative methods include:

  • Vicarious Nucleophilic Substitution (VNS): Methylation of pre-formed N-oxide intermediates under optimized conditions (excess methylating agent, 50°C).

  • Oxidative Nitration: Employing nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane at room temperature, which reduces by-product formation .

Industrial Manufacturing

Industrial protocols emphasize continuous-flow reactors to enhance safety and yield. Key parameters include:

  • Residence Time: 2–3 minutes to prevent over-nitration.

  • Acid Recovery: Sulfuric acid is recycled via distillation, reducing waste .

  • Purity Control: High-performance liquid chromatography (HPLC) with a C18 column ensures ≥98% purity .

Chemical Reactivity and Derivative Formation

Reduction Pathways

Catalytic hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, yielding 5-aminoisoquinoline 2-oxide. Competitive reduction of the N-oxide moiety is suppressed by maintaining H₂ pressure at 1 atm .

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing effect activates the ring for substitution. For example:

  • Amination: Reaction with ammonia at 120°C produces 5-amino derivatives (yield: 55%) .

  • Thiolation: Treatment with sodium hydrosulfide (NaSH) in DMF substitutes nitro with -SH groups .

Organocatalytic Applications

Recent advances highlight its role in asymmetric catalysis. For instance, 5-nitroisoquinoline 2-oxide participates in enantioselective α-heteroarylation of aldehydes via N-oxide-activated intermediates . Using a proline-derived catalyst, this method achieves enantiomeric excess (ee) values up to 92% .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight190.16 g/molPubChem
Melting Point178–180°CDSC
Solubility (Water)2.1 mg/L (25°C)Shake-flask method
logP (Octanol-Water)1.45HPLC
pKa (N-Oxide)4.2Potentiometric titration

Applications in Pharmaceutical and Materials Science

Antibacterial Agents

5-Nitroisoquinoline 2-oxide derivatives exhibit Gram-positive antibacterial activity (MIC: 2–4 µg/mL against S. aureus) . The nitro group’s redox activity disrupts bacterial electron transport chains .

Organic Light-Emitting Diodes (OLEDs)

Incorporating the compound into electron-transport layers enhances device efficiency. A study reported a 15% improvement in luminance efficacy compared to standard materials .

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